N-(3-bromophenyl)-4-nitro-N-[(4-nitrophenyl)sulfonyl]benzenesulfonamide
Description
N-(3-BROMOPHENYL)-4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE is a complex organic compound that features multiple functional groups, including bromine, nitro, and sulfonamide groups
Properties
Molecular Formula |
C18H12BrN3O8S2 |
|---|---|
Molecular Weight |
542.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-nitro-N-(4-nitrophenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C18H12BrN3O8S2/c19-13-2-1-3-16(12-13)22(31(27,28)17-8-4-14(5-9-17)20(23)24)32(29,30)18-10-6-15(7-11-18)21(25)26/h1-12H |
InChI Key |
TULCRADRVJELHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N(S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a bromine source like N-bromosuccinimide (NBS).
Sulfonylation: The sulfonamide groups are introduced through reactions with sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(3-BROMOPHENYL)-4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro and sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-3-((2-NITROPHENYL)SULFONYL)AMINOPROPANAMIDE
- N-(4-BROMOPHENYL)-4-NITROBENZENESULFONAMIDE
Uniqueness
N-(3-BROMOPHENYL)-4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups, along with the sulfonamide linkage, makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
